molecular formula C9H12O2 B1596623 3-Ethoxybenzyl alcohol CAS No. 71648-21-0

3-Ethoxybenzyl alcohol

Cat. No.: B1596623
CAS No.: 71648-21-0
M. Wt: 152.19 g/mol
InChI Key: ICJVQAHPHKYCNU-UHFFFAOYSA-N
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Description

3-Ethoxybenzyl alcohol: is an organic compound with the chemical formula C9H12O2 . It is a derivative of benzyl alcohol where the benzene ring is substituted with an ethoxy group at the third position. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals and organic chemistry.

Scientific Research Applications

3-Ethoxybenzyl alcohol has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: It serves as a building block for the synthesis of drugs and active pharmaceutical ingredients (APIs).

    Agrochemicals: It is used in the production of pesticides and herbicides.

    Dyestuff: It is employed in the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxybenzyl alcohol can be synthesized through several methods:

    Reduction of 3-Ethoxybenzaldehyde: One common method involves the reduction of 3-ethoxybenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol.

    Grignard Reaction: Another method involves the Grignard reaction where 3-ethoxybenzyl chloride reacts with magnesium in the presence of dry ether to form the Grignard reagent, which is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 3-ethoxybenzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Ethoxybenzyl alcohol can be oxidized to 3-ethoxybenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to 3-ethoxybenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-ethoxybenzyl chloride.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: SOCl2 or phosphorus tribromide (PBr3) in the presence of a base.

Major Products Formed:

    Oxidation: 3-Ethoxybenzaldehyde.

    Reduction: 3-Ethoxybenzylamine.

    Substitution: 3-Ethoxybenzyl chloride.

Mechanism of Action

The mechanism of action of 3-ethoxybenzyl alcohol involves its interaction with various molecular targets depending on the specific reaction or application. For example:

    Oxidation: The hydroxyl group is oxidized to an aldehyde group through the transfer of electrons to the oxidizing agent.

    Reduction: The hydroxyl group is reduced to an amine group through the addition of hydrogen atoms from the reducing agent.

    Substitution: The hydroxyl group is replaced by a halogen atom through nucleophilic substitution reactions.

Comparison with Similar Compounds

    3-Methoxybenzyl alcohol: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Ethoxybenzyl alcohol: Similar structure but with the ethoxy group at the fourth position.

    Benzyl alcohol: The parent compound without any substituents on the benzene ring.

Uniqueness: 3-Ethoxybenzyl alcohol is unique due to the presence of the ethoxy group at the third position, which imparts different chemical properties and reactivity compared to its analogs. This substitution can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions.

Properties

IUPAC Name

(3-ethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYCXUZHSKLETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313879
Record name 3-Ethoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71648-21-0
Record name 3-Ethoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71648-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxybenzyl alcohol
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3-Ethoxybenzyl alcohol
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3-Ethoxybenzyl alcohol
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